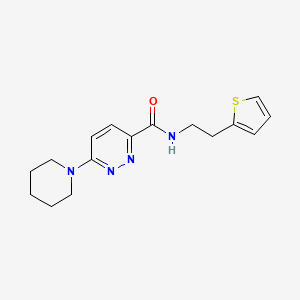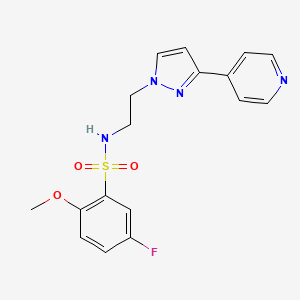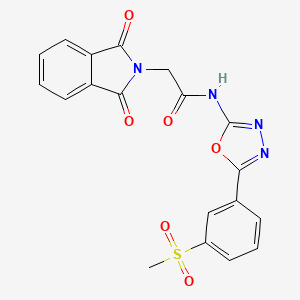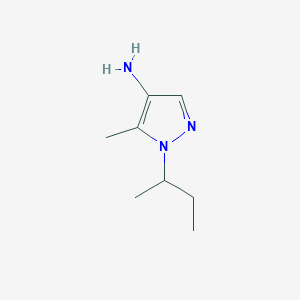
1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine” contains a butan-2-yl group, a methyl group, and a pyrazol group with an amine at the 4th position . The butan-2-yl group is a four-carbon alkyl radical derived from butane . The pyrazol group is a heterocyclic compound with a five-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be based on the connectivity of the butan-2-yl group, the methyl group, and the pyrazol group with an amine at the 4th position. The exact 3D structure would depend on the specific stereochemistry at the chiral centers, if any .Applications De Recherche Scientifique
Reactivity and Synthesis
1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine and its derivatives demonstrate a range of reactivities and synthetic potentials. For instance, Mironovich and Shcherbinin (2014) explored the reactivity of pyrazolo[5,1-с][1,2,4]triazine derivatives, highlighting the versatility in the synthesis of compounds with various biological activities (Mironovich & Shcherbinin, 2014). Similarly, Titi et al. (2020) synthesized and characterized pyrazole derivatives, elucidating their antitumor, antifungal, and antibacterial properties (Titi et al., 2020).
Cytotoxic Properties
Explorations into the cytotoxic properties of pyrazole derivatives have been conducted. Kodadi et al. (2007) reported on the synthesis of new tridentate bipyrazolic compounds and their pronounced cytotoxic activity against tumor cell lines (Kodadi et al., 2007).
Insecticidal and Antibacterial Potential
Pyrazole derivatives have shown potential in insecticidal and antibacterial applications. Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazol-3-yl amines and evaluated their effectiveness against insects and selected microorganisms (Deohate & Palaspagar, 2020).
Corrosion Inhibition
Research by Wang et al. (2006) on bipyrazolic-type organic compounds suggests their use as effective corrosion inhibitors, highlighting the diverse applications of these compounds beyond the biological spectrum (Wang et al., 2006).
Green Chemistry Applications
In green chemistry, the use of pyrazole derivatives has been explored for environmentally friendly reactions. Mahato et al. (2017) utilized a pyrazole derivative in a Brønsted acidic ionic liquid-catalyzed tandem reaction, emphasizing the role of these compounds in sustainable chemical processes (Mahato et al., 2017).
Catalysis
Pyrazole derivatives have been employed as catalysts in various chemical reactions. Matiwane et al. (2020) demonstrated the use of pyrazolylethyl-amine zinc(II) carboxylate complexes in the copolymerization of CO2 and cyclohexene oxide, showcasing their catalytic potential (Matiwane et al., 2020).
Propriétés
IUPAC Name |
1-butan-2-yl-5-methylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-4-6(2)11-7(3)8(9)5-10-11/h5-6H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCDZQKDWWDXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

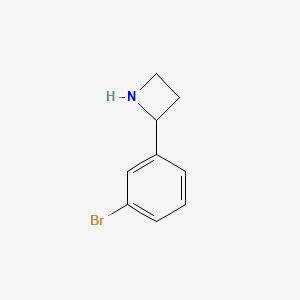
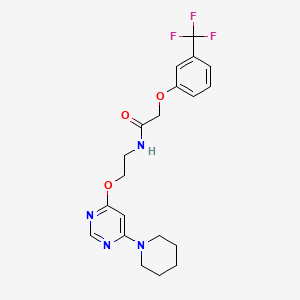
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2959361.png)
![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2959363.png)
![5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2959364.png)
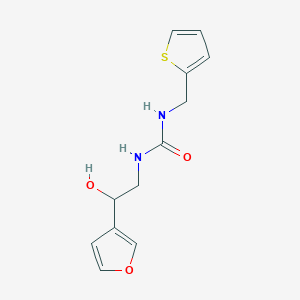
![1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959368.png)
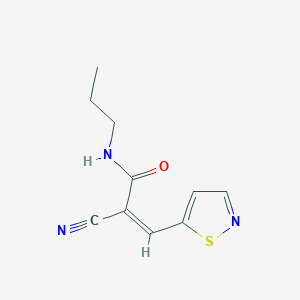
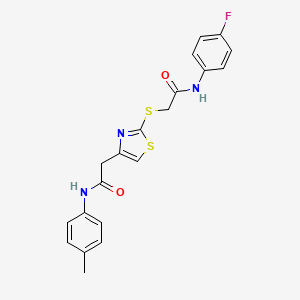
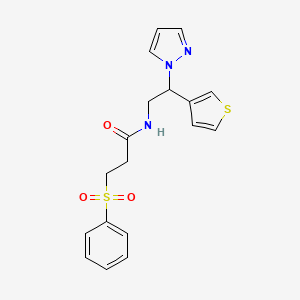
![2-[3-(trifluoromethyl)phenyl]hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione](/img/structure/B2959376.png)
